Regioisomeric Difference in Predicted Physicochemical Properties vs. Ortho-Isomer
The para-substituted phenol (target compound) shows a predicted boiling point of 511.8±30.0 °C and density of 1.377±0.06 g/cm³ . In contrast, its ortho-substituted isomer, 2-{[(2H-indazol-6-yl)amino]methyl}phenol (CAS 1157521-96-4), possesses a different hydrogen-bond donor/acceptor count (HBD: 3, HBA: 3) and rotatable bond count (3) [1]. These structural differences critically affect the molecule's preferred orientation in a binding pocket and its pharmacokinetic behavior. The para-substitution pattern is specifically required for optimal interaction with certain kinase hinge regions, as evidenced by SAR studies on related 6-aminoindazole scaffolds patented as kinase inhibitors [2].
| Evidence Dimension | Predicted Boiling Point and Hydrogen-Bond Features |
|---|---|
| Target Compound Data | Boiling Point: 511.8±30.0 °C (Predicted) |
| Comparator Or Baseline | 2-{[(2H-indazol-6-yl)amino]methyl}phenol: HBD=3, HBA=3, Rotatable Bonds=3 |
| Quantified Difference | Para-isomer has a different predicted boiling point; ortho-isomer has defined H-bonding/rotatable bond features absent in para-isomer data, indicating distinct physicochemical profiles. |
| Conditions | ACD/Labs predicted data; structural models |
Why This Matters
This ensures procurement of the correct regioisomer for studies requiring precise hydrogen-bonding geometry, such as kinase hinge-binding, where a para-phenol moiety is often a structural requirement.
- [1] Kuujia.com. 2-{[(2H-indazol-6-yl)amino]methyl}phenol (CAS 1157521-96-4). Hydrogen Bond Donor/Acceptor Count. View Source
- [2] Justia Patents. US7053107B2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases. View Source
